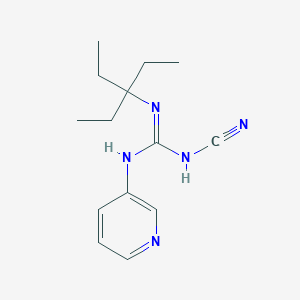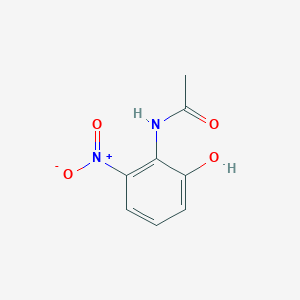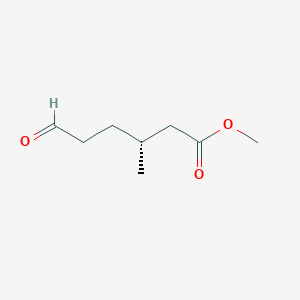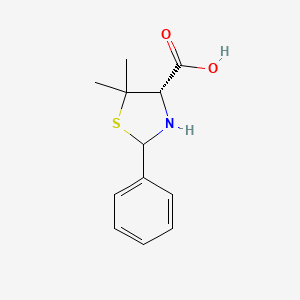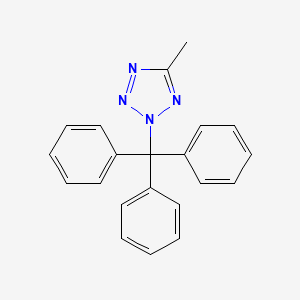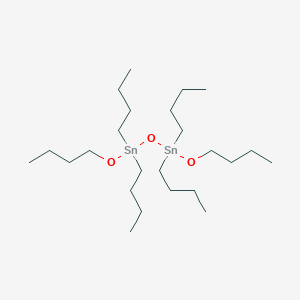
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) is a water-soluble yellow uranium salt with the chemical formula UO₂(NO₃)₂·nH₂O. It is known for its role as an intermediate in the preparation of nuclear fuels and is commonly referred to as yellow salt in the nuclear industry . The compound exists in various hydrated forms, including hexa-, tri-, and dihydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) can be synthesized by reacting uranium salts with nitric acid. The reaction typically involves dissolving uranium dioxide (UO₂) or other uranium compounds in concentrated nitric acid, followed by evaporation to obtain the hydrated nitrate salt . The process can be conducted at temperatures ranging from 40°C to 85°C until complete dryness is achieved .
Industrial Production Methods: In industrial settings, uranium nitrate hydrate is produced by dissolving decladded spent nuclear fuel rods or yellowcake in nitric acid. This process results in the formation of uranyl nitrate, which is then hydrated to form uranium nitrate hydrate . The compound is further purified and processed for use in nuclear fuel preparation.
Chemical Reactions Analysis
Types of Reactions: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uranium trioxide (UO₃) or triuranium octoxide (U₃O₈) under specific conditions.
Reduction: The compound can be reduced to uranium dioxide (UO₂) in an inert or reducing atmosphere.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent and elevated temperatures.
Reduction: Involves the use of reducing agents like hydrazine hydrate and controlled atmospheres.
Substitution: Utilizes reagents like oxalic acid or hydrochloric acid under appropriate conditions.
Major Products:
Oxidation: Uranium trioxide (UO₃), triuranium octoxide (U₃O₈).
Reduction: Uranium dioxide (UO₂).
Substitution: Uranyl oxalate, uranyl chloride.
Scientific Research Applications
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of uranium nitrate hydrate involves its ability to undergo oxidation and reduction reactions, which are crucial in the nuclear fuel cycle. The compound’s uranyl ion (UO₂²⁺) is highly reactive and can coordinate with various ligands, facilitating the formation of different uranium compounds . The molecular targets include the nitrate ligands, which can be substituted or reduced under specific conditions .
Comparison with Similar Compounds
Uranyl chloride (UO₂Cl₂): Similar in structure but contains chloride ions instead of nitrate ions.
Uranyl sulfate (UO₂SO₄): Contains sulfate ions and is used in different industrial applications.
Uranium trioxide (UO₃): An oxidized form of uranium used in nuclear fuel processing.
Uniqueness: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) is unique due to its high solubility in water and its role as an intermediate in the nuclear fuel cycle. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
H12N2O14U |
|---|---|
Molecular Weight |
502.13 g/mol |
IUPAC Name |
dioxouranium(2+);dinitrate;hexahydrate |
InChI |
InChI=1S/2NO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h;;6*1H2;;;/q2*-1;;;;;;;;;+2 |
InChI Key |
LPWRMIDZYQRIKR-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O=[U+2]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


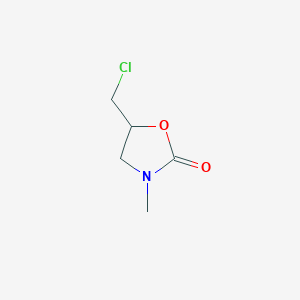
![Carbamic acid, [3-phenyl-1-(phenylsulfonyl)propyl]-, phenylmethyl ester](/img/structure/B8478395.png)
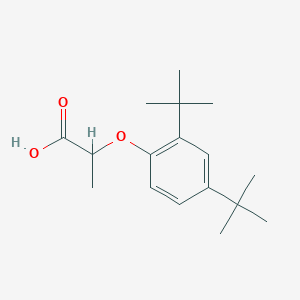
![Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B8478410.png)
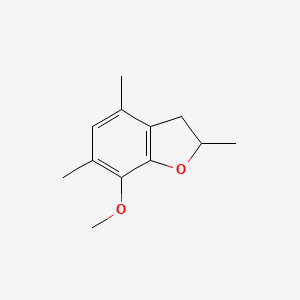
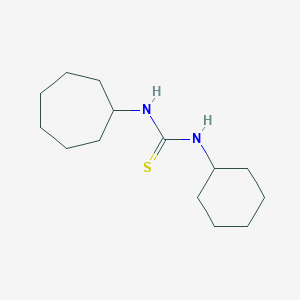
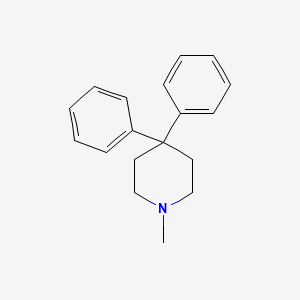
![4-[(Heptyloxy)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B8478434.png)
